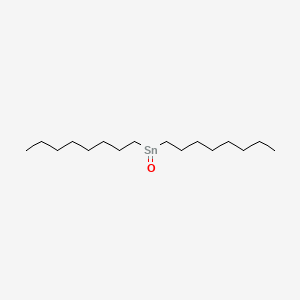
Di-n-octyltin oxide
货号 B1347045
:
870-08-6
分子量: 361.2 g/mol
InChI 键: LQRUPWUPINJLMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08168812B2
Procedure details


Although 1,1,3,3-tetra-n-octyl-1,3-bis(3-methylbutyloxy)distannoxane was obtained by reacting di-n-octyl-diacetoxy tin and aqueous alkaline solution (aqueous potassium hydroxide solution) instead of directly reacting the di-n-octyl-diacetoxy tin obtained in step (I-2) with 3-methyl-1-butanol in step (I-3) to obtain dioctyl tin oxide, followed by reacting the dioctyl tin oxide with 3-methyl-1-butanol, since the dioctyl tin oxide was a solid thereby requiring the procedure of recovering the solid by filtration, the procedure is excessively complex in terms of industrial application.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Sn:9]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])(OC(=O)C)[O:10]C(=O)C)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[K+]>CC(C)CCO>[CH2:1]([Sn:9](=[O:10])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)[Sn](OC(C)=O)(OC(C)=O)CCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)[Sn](OC(C)=O)(OC(C)=O)CCCCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(CCO)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)[Sn](CCCCCCCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

